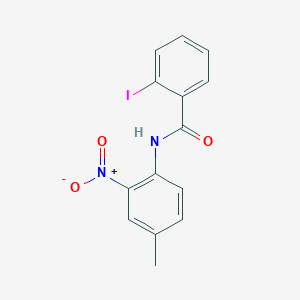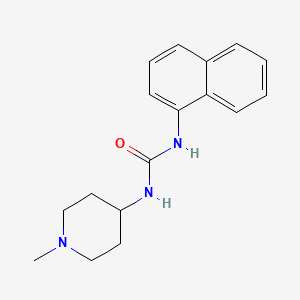
1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide, also known as EFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPC is a pyrazole-based compound that has a unique structure and exhibits interesting biological properties.
Applications De Recherche Scientifique
1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. This compound has also been studied for its potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules. This compound also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory effects by reducing the production of inflammatory molecules such as prostaglandins and cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its unique structure and biological properties, which make it a promising candidate for further research. This compound has been shown to have potent anti-cancer and anti-inflammatory effects, which could be useful in the development of new treatments for these diseases. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are many potential future directions for research on 1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and inflammation.
Méthodes De Synthèse
The synthesis of 1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 2-fluoro-5-methylphenylhydrazine with ethyl 2-oxo-2-phenylacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. The overall yield of this synthesis method is around 60%.
Propriétés
IUPAC Name |
1-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-7-6-11(16-17)13(18)15-12-8-9(2)4-5-10(12)14/h4-8H,3H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEYPPVTBNASFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-fluoro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B5326924.png)
![{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B5326927.png)

![ethyl 5-(4-bromophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326939.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(3-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5326951.png)
![4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine](/img/structure/B5326953.png)
![1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5326960.png)

![3-cyclopropyl-6-[3-(1H-imidazol-2-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327004.png)
![3-(2-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5327011.png)
![N-(4-bromophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B5327014.png)
![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)

![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)